molecular formula C22H43NO B1599954 N-Octadecyl methacrylamide CAS No. 7283-61-6

N-Octadecyl methacrylamide

Cat. No.: B1599954
CAS No.: 7283-61-6
M. Wt: 337.6 g/mol
InChI Key: PABGQABTFFNYFH-UHFFFAOYSA-N
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Description

Significance of N-Octadecyl Methacrylamide (B166291) within the Context of Long-Chain Alkyl (Meth)acrylamide Monomers in Polymer Research

N-Octadecyl methacrylamide belongs to the class of long-chain alkyl (meth)acrylamide monomers, which are characterized by a hydrophilic amide group and a long alkyl chain. This dual nature imparts an amphiphilic character to the monomer and the resulting polymers. The long n-octadecyl (C18) hydrocarbon chain is highly hydrophobic and can induce crystallinity in the polymer, even when the main polymer backbone is amorphous. vjst.vn This property is crucial for the development of self-assembling amphiphilic polymers and self-healing materials. vjst.vn

The incorporation of this compound into polymer chains significantly enhances properties such as water repellency and thermal stability. polysciences.com Its long alkyl side chain distinguishes it from shorter-chain counterparts, leading to more pronounced hydrophobic interactions and a greater tendency for side-chain crystallization. rsc.orgresearchgate.net This crystallization behavior is a key factor in the formation of ordered nanostructures within the polymer matrix, influencing the material's mechanical and thermal properties. researchgate.net The ability to form these organized domains makes polymers containing this compound suitable for applications requiring specific surface properties, such as hydrophobic coatings. polysciences.comontosight.ai

Historical and Current Perspectives on Monomers with Hydrophobic Side Chains in Macromolecular Systems

The study of monomers with hydrophobic side chains is not a new endeavor in polymer science. Early research, including the pioneering work of Carothers, investigated the relationship between the length of aliphatic chains in monomers and the properties of the resulting polyesters and polyamides. acs.org However, for a considerable time, the lack of efficient synthetic routes to long-chain difunctional monomers limited the exploration of these polymers. acs.org

Historically, the focus was often on understanding the fundamental principles of how hydrophobic side chains influence polymer solubility, aggregation, and surface energy. nih.gov These interactions are driven by the tendency of hydrophobic groups to minimize contact with water, leading to phenomena like micelle formation and self-assembly in aqueous solutions. nih.gov

In recent years, advancements in synthetic methodologies, particularly controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the field. rsc.orgacs.org These techniques allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, even for monomers with long alkyl chains. rsc.orgacs.org This has opened up new avenues for creating sophisticated polymer architectures, such as block copolymers with distinct hydrophobic and hydrophilic segments. divyarasayan.org

Current research continues to explore the rich phase behavior of polymers with long hydrophobic side chains, investigating how factors like side-chain length and grafting density influence their thermal transitions and self-assembly into complex nanostructures. nih.govresearchgate.net The ability to precisely tailor the architecture of these polymers is leading to the development of advanced materials for a wide range of applications, from drug delivery systems to responsive surfaces. ontosight.aiacs.org

Overview of Key Research Directions and Challenges Pertaining to this compound

The unique properties of this compound have spurred a variety of research directions aimed at harnessing its potential in advanced materials. A primary focus is on the synthesis of copolymers where this compound is combined with other functional monomers. For instance, copolymerization with hydrophilic monomers like 4-vinylpyridine (B31050) or glycidyl (B131873) methacrylate (B99206) results in amphiphilic copolymers with potential applications in self-assembly and as reactive compatibilizers. vjst.vntandfonline.com

A significant area of investigation is the use of controlled polymerization techniques to synthesize polymers containing this compound with precise architectures. Techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) are being employed to create block copolymers and other complex structures. vjst.vnacs.org These well-defined polymers are crucial for fundamental studies on structure-property relationships and for the development of materials with predictable performance.

Despite the promising outlook, several challenges remain. One key challenge is achieving precise control over the polymerization of long-chain alkyl methacrylamides. The bulky hydrophobic side chain can influence polymerization kinetics and monomer reactivity ratios, making it complex to achieve desired copolymer compositions and architectures. tandfonline.com Another challenge lies in fully understanding and controlling the side-chain crystallization behavior and its impact on the final properties of the material. The interplay between the polymer backbone conformation and the packing of the octadecyl chains is intricate and requires sophisticated characterization techniques to elucidate. researchgate.net

Furthermore, scaling up the synthesis of these specialized monomers and polymers for potential industrial applications presents another hurdle. jku.at Overcoming these challenges will be crucial for the widespread adoption of this compound-based polymers in various technological fields.

Properties

IUPAC Name

2-methyl-N-octadecylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABGQABTFFNYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440161
Record name N-OCTADECYL METHACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7283-61-6
Record name N-OCTADECYL METHACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for N Octadecyl Methacrylamide Monomer

Established Synthetic Routes for N-Substituted Methacrylamide (B166291) Derivatives

The synthesis of N-substituted methacrylamides, including N-Octadecyl methacrylamide, is primarily achieved through the acylation of a primary amine with a reactive derivative of methacrylic acid. The most common and direct method is the reaction of an alkylamine with methacryloyl chloride, a variant of the Schotten-Baumann reaction. uobaghdad.edu.iqresearchgate.net

In this reaction, Octadecylamine (B50001) is treated with methacryloyl chloride, typically in an inert solvent and in the presence of a base. The base acts as a scavenger for the hydrogen chloride (HCl) gas that is produced as a byproduct.

Reaction Scheme: CH₃(CH₂)₁₇NH₂ (Octadecylamine) + CH₂=C(CH₃)COCl (Methacryloyl chloride) → CH₂=C(CH₃)CONH(CH₂)₁₇CH₃ (this compound) + HCl

Alternative established routes for synthesizing N-substituted (meth)acrylamides, though sometimes more complex, include:

Reaction with Methacrylic Anhydride (B1165640): This method avoids the generation of corrosive HCl gas, producing methacrylic acid as a byproduct instead, which can be easier to remove in some cases. ciac.jl.cn

Amidation of Methacrylic Esters: Direct amidation of an ester like methyl methacrylate (B99206) with an amine can be performed, but it often requires high temperatures or the use of specific catalysts. google.com

Multi-step Industrial Processes: More complex industrial methods may involve the amidation of alkoxy propionic acid derivatives followed by the elimination of alcohol. google.com

The selection of a specific route depends on factors such as the desired scale of production, cost of starting materials, and required purity of the final monomer. For laboratory-scale synthesis and the production of high-purity this compound, the reaction involving methacryloyl chloride or methacrylic anhydride is generally preferred.

Optimization Strategies for Monomer Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity, which is essential for subsequent polymerization processes. Key strategies focus on reaction conditions, choice of reagents, and purification methods.

Control of Reaction Conditions:

Temperature: The acylation reaction is highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of methacryloyl chloride is critical to prevent side reactions, such as the polymerization of the monomer or the formation of undesired byproducts. uobaghdad.edu.iq

Reagent Addition: A slow, dropwise addition of the methacryloyl chloride to the solution of octadecylamine ensures that the reaction temperature remains under control and that localized high concentrations of the acylating agent are avoided. uobaghdad.edu.iq

Choice of Base/HCl Scavenger: The choice of base is a significant factor in optimizing the synthesis. While tertiary amines like triethylamine (B128534) are commonly used, an alternative and often superior strategy involves using a second equivalent of the primary amine (octadecylamine) to act as the HCl scavenger. researchgate.net This approach simplifies the work-up procedure, as the resulting octadecylamine hydrochloride salt can be easily removed by washing the reaction mixture with water or a dilute acid. researchgate.net This method avoids potential side reactions that can occur with triethylamine and makes product purification more straightforward. researchgate.net

Purification Techniques: Post-synthesis purification is essential for removing unreacted starting materials, the amine hydrochloride salt, and any other byproducts.

Washing/Extraction: The crude product is typically washed with dilute aqueous acid to remove any remaining amine and its salt, followed by a wash with a base (like sodium bicarbonate solution) to remove any acidic impurities, and finally with water. researchgate.net

Recrystallization: This is a highly effective method for purifying solid monomers like this compound. A suitable solvent, such as acetone, is used to dissolve the crude product at an elevated temperature, and upon cooling, the pure monomer crystallizes out, leaving impurities behind in the solvent. researchgate.net

These optimization strategies, when combined, lead to a robust and efficient synthesis of this compound with high yield and purity.

Analytical Techniques for the Characterization and Purity Assessment of this compound Monomer

A comprehensive characterization of the synthesized this compound monomer is imperative to confirm its chemical structure and assess its purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. measurlabs.com

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the precise molecular structure. mdpi.comresearchgate.net ¹H-NMR provides information on the different types of protons and their neighboring environments, allowing for confirmation of the vinyl group, the methyl group on the double bond, the long alkyl chain, and the amide N-H proton.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. uobaghdad.edu.iqresearchgate.net The spectrum of this compound would show characteristic absorption bands for the N-H stretch, C=O stretch (Amide I band), N-H bend (Amide II band), and the C=C stretch of the vinyl group. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the monomer, providing strong evidence of its identity. researchgate.net Electrospray ionization (ESI) is a common method used for this analysis.

Purity Assessment:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of monomers. tcichemicals.comtcichemicals.com These techniques separate the target compound from any impurities, and the relative peak areas can be used to quantify the purity level.

Melting Point Determination: For a crystalline solid like this compound, a sharp and well-defined melting point is a strong indicator of high purity. uobaghdad.edu.iq Impurities typically cause a depression and broadening of the melting point range.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to accurately determine the melting point (Tm) of the monomer. measurlabs.com The shape and sharpness of the melting endotherm provide qualitative information about the sample's purity. measurlabs.com

The following table summarizes the key analytical techniques and the information they provide for the characterization of this compound.

Analytical TechniqueInformation Provided
¹H-NMR SpectroscopyConfirms molecular structure, proton environments.
¹³C-NMR SpectroscopyConfirms carbon skeleton of the molecule.
FTIR SpectroscopyIdentifies key functional groups (amide, vinyl).
Mass Spectrometry (MS)Determines molecular weight.
HPLC / GCQuantifies purity by separating from impurities.
Melting Point / DSCAssesses purity through thermal behavior.

Polymerization Kinetics and Mechanisms of N Octadecyl Methacrylamide Systems

Homopolymerization Studies of N-Octadecyl Methacrylamide (B166291)

The homopolymerization of N-Octadecyl methacrylamide yields poly(this compound), a polymer with a hydrophilic polyamide backbone and long hydrophobic side chains. The interplay between these components governs the polymer's behavior.

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers, including N-substituted methacrylamides. The process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals.

The polymerization of N-alkyl methacrylamides by FRP is known to be influenced by the nature of the N-alkyl substituent. For long-chain N-alkyl methacrylamides like ODMA, the bulky octadecyl group can exert steric hindrance, potentially affecting the propagation rate constant. The polymerization is generally carried out in solution to manage viscosity and facilitate heat dissipation.

While specific kinetic data for the homopolymerization of this compound is not extensively reported in the literature, studies on similar long-chain N-alkyl (meth)acrylamides provide insights. For instance, the free radical copolymerization of N-octadecyl acrylamide (B121943) with hydroxyethyl (B10761427) acrylamide has been performed in a mixture of toluene (B28343) and N,N-dimethylformamide (DMF) at 60°C using AIBN as the initiator. chemrxiv.org It is expected that the homopolymerization of ODMA would proceed under similar conditions.

Table 1: Typical Conditions for Conventional Free Radical Polymerization of Long-Chain N-Alkyl (Meth)acrylamides

ParameterCondition
MonomerThis compound
InitiatorAzobisisobutyronitrile (AIBN)
SolventToluene, DMF, or a mixture
Temperature60-80 °C
AtmosphereInert (e.g., Nitrogen, Argon)

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molar masses, narrow molar mass distributions (low dispersity), and complex architectures. The application of CRP to N-alkyl methacrylamides has been a subject of interest to achieve well-defined polymers.

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates propagating radicals.

The RAFT polymerization of N-substituted methacrylamides has been successfully demonstrated for various monomers. nih.govrsc.org For instance, the RAFT polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA) has been well-controlled, yielding polymers with low dispersity. nih.gov The choice of RAFT agent and solvent is crucial for achieving good control. For methacrylamides, dithiobenzoates and trithiocarbonates are often effective RAFT agents. mdpi.com

While specific studies on the RAFT homopolymerization of this compound are limited, research on the RAFT polymerization of stearyl methacrylate (B99206) (a structurally similar monomer with an ester linkage instead of an amide) has shown excellent control, yielding well-defined polymers. acs.org This suggests that RAFT polymerization of ODMA is feasible and would likely proceed with similar kinetics. The long alkyl chain of ODMA may enhance its solubility in nonpolar solvents, which are often compatible with RAFT polymerization.

Table 2: Proposed Reaction Scheme for RAFT Polymerization of this compound

StepDescription
Initiation Radicals are generated by an initiator (e.g., AIBN).
Chain Transfer A propagating radical reacts with the RAFT agent to form a dormant species and a new radical.
Reactivation The dormant species can be reactivated by another radical.
Equilibrium A dynamic equilibrium is established between active and dormant chains, allowing for controlled growth.
Propagation Monomer adds to the active radical species.
Termination Irreversible termination reactions are minimized but still occur.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that utilizes a transition metal complex (typically copper) as a catalyst to reversibly activate and deactivate propagating polymer chains. However, the ATRP of N-substituted (meth)acrylamides is often challenging. The amide functionality can complex with the copper catalyst, leading to a loss of catalytic activity and poor control over the polymerization. cmu.edu

Despite these challenges, some success has been achieved. For instance, metal-free ATRP has been used to synthesize random copolymers of 4-vinylpyridine (B31050) with n-octadecyl acrylate (B77674) and n-octadecyl methacrylate. vjst.vnvjst.vn This approach avoids the issue of metal-ligand complexation with the amide group. Furthermore, the ATRP of octadecyl (meth)acrylates has been reported to produce well-defined homopolymers and block copolymers. acs.org This suggests that with careful selection of the catalytic system, such as using a metal-free approach or a catalyst system less prone to amide coordination, controlled polymerization of ODMA via ATRP might be achievable.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that employs a stable nitroxide radical to reversibly trap the propagating radical chain end. NMP is generally most effective for the polymerization of styrenic monomers and has shown more limited success with methacrylates and methacrylamides. The primary challenge lies in the relatively high stability of the dormant species formed between the polymethacrylamide radical and the nitroxide, which can lead to slow polymerization rates and poor control.

Specific studies on the NMP of this compound are not readily found in the scientific literature. Research on the NMP of other N-alkyl methacrylamides is also scarce, indicating that this technique may not be the most suitable for the controlled polymerization of this class of monomers.

Solid-state polymerization involves the polymerization of a monomer in its crystalline state, typically initiated by heat or radiation. This method can lead to polymers with high degrees of crystallinity and orientation. The long, crystallizable octadecyl side chains of this compound suggest that it could potentially undergo solid-state polymerization.

However, there is a lack of specific research on the solid-state polymerization of this compound. The primary challenges in solid-state polymerization include the need for the monomer to crystallize in a favorable arrangement for polymerization to occur and the potential for the crystal lattice to hinder the mobility of the propagating chain, which can lead to low conversion and broad molar mass distributions. The packing of the long alkyl chains in the crystalline state would play a crucial role in determining the feasibility and kinetics of such a polymerization. Further research is needed to explore the solid-state polymerization behavior of this monomer.

Controlled Radical Polymerization (CRP) of this compound

Copolymerization Studies Involving this compound

The introduction of the bulky and hydrophobic octadecyl group via copolymerization significantly influences the reactivity of the monomer and the architecture of the resulting polymer. Various copolymerization techniques have been employed to create a range of polymer structures, from random distributions to highly ordered block and graft architectures.

Statistical or random copolymerization is a common method to incorporate this compound units along a polymer chain, thereby modifying the properties of the parent polymer. The random distribution of the hydrophobic octadecyl side chains can disrupt crystallinity and introduce sites for physical crosslinking or self-assembly.

Free-radical polymerization is a frequently used technique for statistical copolymerization. For instance, amphiphilic polymers have been synthesized through the statistical distribution of octadecyl methacrylate (ODMA) and acrylic acid. These copolymers, with varying molar ratios of the hydrophobic and hydrophilic monomers, exhibit unique solution properties, transitioning from random coils to collapsed or aggregated structures depending on the composition.

A study on the free-radical copolymerization of N-octadecyl acrylamide (ODA) and hydroxyethyl acrylamide (HEAm) demonstrated the formation of self-assembled lamellar structures in thin films. The structure of these lamellae was found to be dependent on the comonomer composition and the annealing temperature. Copolymers with HEAm content between 28% and 50% formed "side-chain-mixed" lamellar structures upon annealing. Interestingly, at higher annealing temperatures, a transition to a "side-chain-segregated" lamellar structure was observed for copolymers with HEAm content between 36% and 50%.

The synthesis of random copolymers of 4-vinylpyridine with n-octadecyl acrylate or n-octadecyl methacrylate has been successfully achieved via metal-free atom transfer radical polymerization (ATRP), showcasing a controlled method for producing such statistical copolymers.

Table 1: Synthesis and Properties of Statistical Copolymers of Octadecyl Methacrylate and Acrylic Acid

CopolymerMole % ODMA in FeedMole % ODMA in CopolymerMolecular Weight (Mn, g/mol )Polydispersity Index (Mw/Mn)
1838023,5002.1
2454238,0002.3
3272547,0002.5
4222041,0002.4

Block copolymers containing an this compound segment can exhibit well-defined phase separation, leading to the formation of ordered nanostructures in bulk and micelles in selective solvents. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing these architectures with controlled block lengths and low polydispersity.

The synthesis of well-defined block copolymers from octadecyl acrylate (OA) and octadecyl methacrylate (OMA) using ATRP has been reported. This method allows for the preparation of AB diblock and ABA triblock copolymers with controlled molar mass and composition. For example, block copolymers of poly(tert-butyl methacrylate)-b-poly(octadecyl methacrylate) (ptBMA-b-pOMA) have been synthesized, which form uniform phase-separated structures in thin films.

RAFT polymerization has also been employed to synthesize novel amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) with stearyl methacrylate (SMA), a monomer with a similar long alkyl chain. These PNVP-b-PSMA copolymers are amorphous-semi-crystalline materials that exhibit microphase separation.

Table 2: Molecular Characteristics of Block Copolymers Synthesized via ATRP

CopolymerMn ( g/mol )Mw/Mn
ptBMA-b-pOMA52,0001.12
ptBA-b-pOMA28,7501.20
pOMA-b-ptBA-b-pOMA75,9001.14

Graft copolymers featuring this compound side chains on a polymer backbone can be synthesized through "grafting from," "grafting onto," or "grafting through" methods. These architectures are useful for modifying surface properties or creating complex, branched structures.

The "grafting from" approach involves initiating the polymerization of the monomer from active sites along a polymer backbone. For example, polymerization-induced self-assembly (PISA) of graft copolymers has been demonstrated using a poly(lauryl methacrylate) backbone with poly(benzyl methacrylate) grafts, synthesized via a RAFT grafting from approach. This highlights a powerful method for creating structured nanoparticles.

In the "grafting onto" method, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. A series of graft copolymers have been synthesized by atom transfer nitroxide radical coupling (ATNRC), where polystyrene or poly(tert-butyl acrylate) chains with a bromide end group are coupled to a linear precursor copolymer with pending nitroxide groups.

A study on the graft copolymerization of methacrylamide onto pectin (B1162225) in a homogeneous solution using a radical initiator demonstrates a method for modifying natural polymers. Similarly, acrylamide has been grafted onto cellulose (B213188) to create a selective sorbent for mercuric ions.

Alternating copolymerization results in a perfectly ordered sequence of two different monomer units along the polymer chain. This high degree of order can lead to unique thermal and solution properties compared to their random counterparts.

A facile methodology has been developed to synthesize AB alternating-rich copolymers of methacrylic acid (MAA) and N-alkyl acrylamide units, including N-octadecyl acrylamide. This was achieved through the copolymerization of a bulky methacrylate with an N-hydroxysuccinimide acrylate, followed by post-polymerization modification. The resulting alternating copolymers exhibited sequence-driven solubilities and thermal responses.

Another approach to creating alternating structures involves the aminolysis of a cyclopolymer precursor. This method has been used to produce poly(N-octadecyl acrylamide-alt-2-hydroxyethyl acrylamide). Characterization of this alternating copolymer revealed distinct thermal properties compared to the random copolymer of the same composition, including a more defined melting temperature. The controlled alternating copolymerization of methyl acrylate and ethene has also been achieved through degenerative transfer polymerization.

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and microstructure of the resulting copolymer.

Several linear methods, such as the Mayo-Lewis, Fineman-Ross, and Kelen-Tudos methods, are commonly used to determine reactivity ratios from experimental data at low monomer conversions. For the free radical copolymerization of glycidyl (B131873) methacrylate (GMA, M1) and octadecyl acrylate (ODA, M2) at 70 °C in toluene, the reactivity ratios were determined to be r1 = 1.29 and r2 = 0.68 (Fineman-Ross method). The product of these ratios (r1 x r2) is less than 1, indicating a tendency towards random copolymerization.

In the copolymerization of ethyl methacrylate (EMA, M1) and methacrylamide (MAM, M2), the reactivity ratios were found to be r1 = 0.197 and r2 = 0.230. The similar reactivity ratios suggest the formation of an alternating copolymer. Conversely, for the copolymerization of vinyl acetate (B1210297) (VAC, M1) and methacrylamide (MAM, M2), the reactivity ratios were r1 = 0.294 and r2 = 4.314, indicating that the copolymer will be richer in the more reactive methacrylamide units.

Table 3: Monomer Reactivity Ratios for Copolymerization of Glycidyl Methacrylate (GMA) and Octadecyl Acrylate (ODA)

Methodr_GMAr_ODA
Mayo-Lewis (ML)1.250.70
Fineman-Ross (FR)1.290.68
Inverted Fineman-Ross (IFR)1.280.69
Ezrielev-Brokhina-Roskin (EBR)1.270.69
Kelen-Tudos (KT)1.260.68

Macromolecular Architecture and Structural Elucidation of Poly N Octadecyl Methacrylamide and Its Copolymers

Spectroscopic Characterization of Polymer Main Chains and Side Chains

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed ¹H NMR or ¹³C NMR spectral data, including specific chemical shifts and peak assignments for the structural confirmation of poly(N-Octadecyl methacrylamide), could not be located in the available literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

While FTIR is mentioned as a characterization technique for copolymers that could potentially include N-Octadecyl methacrylamide (B166291), specific spectra or tables of characteristic absorption bands for the homopolymer are not published in the searched sources. biomatsencongress.org

Thermal Transitions and Phase Behavior Studies of Poly(this compound)

Information regarding the thermal properties of poly(this compound), such as its glass transition temperature (Tg) or the melting temperature (Tm) of its crystalline side chains as determined by methods like Differential Scanning Calorimetry (DSC), is not available in the reviewed scientific literature.

Morphological Investigations of Bulk Polymers and Solution Aggregates

X-ray Diffraction (XRD) for Crystalline and Lamellar Structures

No studies presenting X-ray Diffraction (XRD) data to confirm the presence of crystalline or lamellar structures arising from the self-organization of the octadecyl side chains in poly(this compound) were found.

Electron Microscopy Techniques (SEM, TEM) for Micro- and Nanostructure Visualization

The direct visualization of the micro- and nanostructure of polymers is crucial for understanding their structure-property relationships. While specific studies employing Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) on homopolymers of this compound are not extensively documented in publicly available literature, the morphology of its copolymers has been inferred through other advanced analytical techniques.

Research on statistical copolymers of N-octadecyl acrylamide (B121943) (a closely related monomer) and hydroxyethyl (B10761427) acrylamide [p(ODA/HEAm)] has provided significant insights into the self-assembly of such long-chain alkyl acrylamide polymers. rsc.orgresearchgate.net These studies, primarily utilizing X-ray diffraction (XRD), have revealed that these copolymers can form highly organized lamellar nanostructures. rsc.orgresearchgate.netnih.gov The specific morphology is dependent on both the comonomer composition and the thermal history (annealing temperature) of the material. rsc.orgresearchgate.net

Two primary types of self-assembled lamellar structures have been identified:

Side-chain-mixed lamellar structure: In this arrangement, the polymer main chains form a lamellar plane, and the N-octadecyl and hydroxyethyl side chains orient perpendicularly to this plane but are mixed together. rsc.orgresearchgate.netnih.gov This structure is typically formed upon annealing at temperatures moderately above the polymer's glass-transition temperature. rsc.orgresearchgate.net

Side-chain-segregated lamellar structure: Upon annealing at significantly higher temperatures, a structural transition can occur. rsc.orgresearchgate.netnih.gov In this morphology, the N-octadecyl and hydroxyethyl side chains segregate from one another, orienting in opposite directions away from the main-chain lamellar plane. rsc.orgresearchgate.net

The formation of these ordered nanostructures is governed by a balance between the strain forces generated during the self-assembly process and the segregation forces between the chemically distinct comonomer units. rsc.org Although these specific structures were elucidated by XRD, TEM is a powerful, complementary technique for visualizing such lamellar morphologies in other comb-like polymer systems, where it can reveal well-stacked, regular lamellae and spherulitic superstructures. digitellinc.com SEM, in turn, would be invaluable for characterizing the surface topography and larger-scale microphase separation of these materials.

Rheological and Viscoelastic Property Characterization of Polymer Solutions and Melts

The rheological and viscoelastic properties of poly(this compound) (PODMA) are dominated by its molecular architecture, specifically its nature as a comb-like polymer with long, flexible aliphatic side chains. These octadecyl side chains have a strong tendency to self-assemble and crystallize, a phenomenon known as nanophase separation, which profoundly influences the material's flow behavior in both solution and melt states. researchgate.net

In the melt state, the viscoelastic properties of PODMA are highly dependent on temperature, particularly in relation to the melting temperature (T_m) of the octadecyl side-chain crystallites.

Below the Side-Chain T_m: The crystalline nanodomains formed by the octadecyl side chains act as physical crosslinks, creating a three-dimensional network. This results in the material behaving like a soft solid or a highly elastic gel. In this state, the storage modulus (G') is significantly higher than the loss modulus (G''), indicating that elastic behavior dominates over viscous behavior.

Above the Side-Chain T_m: As the temperature increases past the melting point of the side chains (reported to be around 34 °C for poly(n-octadecyl acrylamide)), these crystalline crosslinks melt. researchgate.net This leads to a sharp, solid-to-liquid-like transition. The material transforms into a viscoelastic polymer melt, where G'' becomes more dominant relative to G', and the polymer can flow. The rheological behavior in this state is expected to follow typical models for polymer melts, though the bulky side chains would still significantly impact viscosity and relaxation times. researchgate.net

This sharp, thermally reversible transition is a key characteristic of comb-like polymers with crystallizable side chains. nih.gov The table below illustrates the expected changes in rheological parameters for a hypothetical PODMA melt as a function of temperature, based on established principles for such polymers.

TemperaturePhysical StateExpected Storage Modulus (G')Expected Loss Modulus (G'')Expected RelationshipExpected Complex Viscosity (η*)
T < T_m (e.g., 25 °C)Semi-crystalline solid / Physical gelHighLowG' >> G''Very High
T ≈ T_m (e.g., 34 °C)Melting TransitionRapid DecreasePeak (as energy is dissipated)G' ≈ G'' (Crossover)Sharp Decrease
T > T_m (e.g., 50 °C)Viscoelastic MeltLowHigher than G'G'' > G'Moderate (decreases with temp)

In solution, the rheological properties are complex and depend on the solvent quality and polymer concentration. In good solvents for both the backbone and the side chains, PODMA would exhibit typical polymer solution behavior. However, in selective solvents that may favor the backbone but cause the hydrophobic octadecyl chains to aggregate, significant increases in viscosity can occur due to the formation of intermolecular associations, leading to network formation even at low concentrations.

Advanced Materials Applications and Research Prospects for Poly N Octadecyl Methacrylamide and Derivatives

Development of Polymeric Additives for Rheological Modification

Poly(N-Octadecyl methacrylamide) (PODMA) and its copolymers are notable for their application as rheological modifiers in various industrial fluids, particularly in lubricating oils. ijcce.ac.iriosrjournals.orggoogle.com The effectiveness of these polymers stems from their amphiphilic nature, possessing a hydrophilic backbone and long, hydrophobic octadecyl side chains. This structure allows for unique solution behaviors that are highly dependent on the solvent and temperature. ijcce.ac.irfunctionalproducts.com

In lubricating oils, PODMA-based additives enhance the viscosity index (VI), which is a measure of the change in viscosity with temperature. ijcce.ac.iriosrjournals.org At lower temperatures, the polymer coils are compact and have a minimal impact on the oil's viscosity. As the temperature rises, the polymer chains uncoil and expand, counteracting the natural tendency of the oil to thin out. This results in a more stable viscosity across a wider range of operating temperatures. iosrjournals.orgresearchgate.net The concentration of the polymer additive is directly related to the increase in the viscosity index. researchgate.net

The molecular weight of the polymer and the composition of copolymers also play a crucial role in their performance as rheological modifiers. ijcce.ac.ir For instance, copolymers of octadecyl methacrylate (B99206) (a related monomer) with methyl methacrylate and butyl methacrylate have been shown to improve the viscosity index of lube oils, with the effectiveness being dependent on the comonomer feed ratio. ijcce.ac.ir The presence of these comonomers can enhance the solubility of the polymer in the base oil and further improve its viscosity-temperature characteristics. ijcce.ac.ir

The rheological behavior of fluids modified with these polymers often exhibits non-Newtonian, pseudoplastic (shear-thinning) characteristics. ijcce.ac.ir This means that the viscosity decreases as the shear rate increases, which is a desirable property in many applications. Dynamic light scattering studies have shown that the size of the polymer aggregates in solution is influenced by the copolymer composition, which in turn affects the rheological properties. ijcce.ac.ir

Hydrogel Engineering and Functionalities

Synthesis and Cross-linking Strategies for this compound-Based Hydrogels

Hydrogels derived from N-Octadecyl methacrylamide (B166291) (ODMA) are typically synthesized through free-radical polymerization. researchgate.net A key feature of these hydrogels is the presence of the long, hydrophobic octadecyl side chains, which can self-assemble into crystalline domains within the hydrophilic polymer network. These hydrophobic associations act as physical cross-links, supplementing the chemical cross-links and significantly influencing the hydrogel's properties. researchgate.netnih.gov

Chemical cross-linking is commonly achieved by incorporating a divinyl monomer, such as N,N'-methylenebis(acrylamide), during the polymerization process. nih.gov The concentration of this chemical cross-linker is a critical parameter that allows for the tuning of the hydrogel's mechanical strength and swelling behavior. nih.gov Another approach involves the use of disulfide-containing cross-linkers like N,N′-bis(acryloyl)cystamine, which can introduce redox-responsive properties to the hydrogel. researchgate.netnih.gov

The synthesis can be performed in aqueous micellar solutions, which helps to solubilize the hydrophobic ODMA monomer and facilitates the formation of organized hydrophobic domains. nih.govitu.edu.trresearchgate.net For instance, the copolymerization of ODMA with hydrophilic monomers like acrylamide (B121943) in the presence of surfactants such as sodium dodecyl sulfate (B86663) (SDS) leads to the formation of hydrogels with unique self-healing and mechanical properties. nih.govitu.edu.tr

The choice of polymerization technique, such as dispersion polymerization, can also be employed to control the size and morphology of the resulting hydrogel particles, leading to the formation of nanogels. nih.govmdpi.com Furthermore, photo-cross-linking, using a photoinitiator and UV or visible light, is another strategy to form these hydrogel networks, offering spatial and temporal control over the gelation process. nih.govnih.gov

Design and Investigation of Self-Healing Hydrogel Systems

The design of self-healing hydrogels based on poly(this compound) primarily leverages the reversible nature of the hydrophobic associations between the long octadecyl side chains. nih.govitu.edu.tracs.org These hydrophobic domains act as dynamic physical cross-links that can be disrupted upon damage and can reform to heal the material. nih.govcore.ac.uk

One common strategy involves the micellar copolymerization of a hydrophilic monomer, such as acrylamide or N,N-dimethylacrylamide, with a small amount of a hydrophobic monomer like stearyl methacrylate (C18), which is structurally similar to ODMA. nih.govitu.edu.trresearchgate.net This process, carried out in an aqueous surfactant solution, leads to the formation of hydrogels with remarkable self-healing capabilities and high stretchability. itu.edu.tr The self-healing efficiency of these hydrogels can be very high, with some systems reportedly reaching 100% healing at room temperature within a short period. nih.gov

The mechanism of self-healing is attributed to the dynamic nature of the hydrophobic junctions. When the hydrogel is cut, the hydrophobic domains are disrupted at the fracture surface. When the surfaces are brought back into contact, the hydrophobic chains can interdiffuse and re-associate, thus repairing the damage. nih.govitu.edu.tr The strength of these hydrophobic interactions and, consequently, the self-healing efficiency can be influenced by factors such as temperature and the chemical composition of the hydrogel. researchgate.net For example, replacing a polyacrylamide backbone with poly(N,N-dimethylacrylamide) can lead to stronger hydrophobic associations and improved self-healing performance. itu.edu.tr

In addition to purely physical cross-linking, self-healing can also be achieved through the incorporation of dynamic covalent bonds, such as imine or disulfide bonds, into the hydrogel network. nih.gov

Self-Healing Strategy Underlying Mechanism Key Features
Hydrophobic AssociationReversible formation of micellar cross-links from octadecyl chains.Autonomous healing at room temperature, high stretchability. itu.edu.tr
Dynamic Covalent BondsReversible formation and breakage of covalent bonds (e.g., disulfide, imine).Can be triggered by specific stimuli like pH or redox conditions. nih.gov
Host-Guest InteractionsReversible inclusion of guest molecules (e.g., adamantane) into host molecules (e.g., cyclodextrin) incorporated into the polymer network.Highly specific and tunable interactions. core.ac.uk

Stimuli-Responsive Hydrogels for Adaptive Material Systems

Hydrogels based on this compound can be designed to be responsive to various external stimuli, such as temperature and pH, making them suitable for applications in adaptive material systems. alfachemic.comnih.govnih.gov The stimuli-responsive behavior is often achieved by copolymerizing ODMA with functional monomers that are sensitive to specific environmental changes. alfachemic.comdcu.ie

Temperature sensitivity is a common feature of these hydrogels. This is often achieved by copolymerizing ODMA with monomers like N-isopropylacrylamide (NIPAM), which exhibits a lower critical solution temperature (LCST). mdpi.com Below the LCST, the hydrogel is swollen with water, while above this temperature, it undergoes a phase transition, becomes more hydrophobic, and expels water, leading to a significant change in volume. mdpi.com

pH-responsive hydrogels can be created by incorporating ionizable monomers, such as acrylic acid or methacrylic acid, into the polymer backbone. nih.govdcu.ie The swelling of these hydrogels is dependent on the pH of the surrounding medium. dcu.ie At pH values where the acidic or basic groups are ionized, the electrostatic repulsion between the charged groups causes the hydrogel to swell. Conversely, at pH values where the groups are neutral, the hydrogel contracts. dcu.ie

By combining different types of stimuli-responsive monomers, multi-stimuli-responsive hydrogels can be developed. For instance, a copolymer of N-isopropylacrylamide, methacrylic acid, and octadecyl acrylate (B77674) can exhibit both temperature and pH sensitivity. alfachemic.com These adaptive materials have potential applications in areas such as drug delivery, tissue engineering, and sensors. nih.govprogrammaster.org

Functionalized Surfaces and Coatings with Tailored Hydrophobicity

The incorporation of this compound into polymer systems provides a straightforward method for creating surfaces and coatings with tailored hydrophobicity. polysciences.com The long, nonpolar octadecyl side chains tend to migrate to the surface when the polymer is applied as a coating, creating a low-energy, water-repellent interface. polysciences.com

This principle is utilized in the development of hydrophobic and anti-fouling coatings. polysciences.com By controlling the concentration of the ODMA monomer in a copolymer, the degree of hydrophobicity can be fine-tuned. The self-assembly of the octadecyl chains at the surface can lead to the formation of organized, crystalline-like structures, which further enhances the water repellency.

Random copolymers of octadecyl acrylamide and hydroxyethyl (B10761427) acrylamide have been shown to form self-assembled lamellar structures in thin films. chemrxiv.orgresearchgate.net The orientation and structure of these lamellae, and thus the surface properties, can be controlled by the comonomer composition and the annealing temperature. chemrxiv.orgresearchgate.net This allows for the creation of surfaces with precisely controlled wetting characteristics.

Surface functionalization with polymers containing ODMA can be achieved through various techniques, including dip-coating and other solution-based methods. mdpi.com These functionalized surfaces have potential applications in a wide range of fields, from biomedical devices where protein adhesion needs to be controlled, to industrial applications requiring water-resistant or self-cleaning surfaces. mdpi.comnih.gov

Incorporation into Nanocomposites and Hybrid Material Architectures

One common application is in the creation of polymer-clay nanocomposite hydrogels. nih.gov In these systems, the polymer chains are intercalated within the layers of an inorganic clay, such as montmorillonite (B579905). The presence of the clay significantly enhances the mechanical properties of the hydrogel, including its strength and toughness. nih.gov The hydrophobic associations of the octadecyl groups can provide an additional physical cross-linking network, further reinforcing the material. nih.gov

The incorporation of PODMA into hydrogel networks can also impart shape memory properties. nih.gov The crystalline domains formed by the octadecyl side chains can act as temporary cross-links. By heating the material above the melting temperature of these domains, it can be deformed into a new shape. Upon cooling, the crystalline domains reform, fixing the new shape. The original shape can be recovered by reheating the material. nih.gov

In addition to clay, other nanoparticles, such as silica (B1680970), can be incorporated into PODMA-based systems to improve their rheological properties, particularly under harsh conditions of high temperature and salinity. whiterose.ac.uk These nanocomposites have potential applications in enhanced oil recovery. whiterose.ac.uk

Nanofiller Role of PODMA Resulting Properties
ClayForms a physically cross-linked network with the polymer chains.Enhanced mechanical strength and toughness, shape memory behavior. nih.gov
Silica NanoparticlesImproves the interaction between the polymer and the nanoparticles.Improved rheological properties, enhanced stability at high temperature and salinity. whiterose.ac.uk

Biomaterials Research and Potential Biomedical Applications

The long hydrophobic octadecyl chain and the versatile methacrylamide backbone of this compound position its corresponding polymer, Poly(this compound) (PODMA), and its derivatives as materials of significant interest in the field of biomaterials. While direct and extensive research on PODMA for biomedical applications is still emerging, its inherent properties suggest considerable potential in areas such as drug delivery and tissue engineering. The amphiphilic nature that can be imparted by copolymerizing this compound with hydrophilic monomers is a key feature that can be exploited for the formation of self-assembled nanostructures suitable for biomedical use.

The exploration of Poly(this compound) in drug delivery systems is primarily centered on its potential to form amphiphilic copolymers that can self-assemble into nanoparticles, such as micelles, in aqueous environments. These micelles can encapsulate hydrophobic drugs within their core, thereby enhancing their solubility and stability in physiological conditions. The principle relies on the hydrophobic interactions of the octadecyl side chains, which form the core of the micelle, and the hydrophilic segments of the copolymer, which form the outer shell, ensuring dispersibility in aqueous media.

While specific studies on drug loading and release from pure PODMA systems are limited, the broader class of N-substituted (meth)acrylamides, such as N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers, have been extensively investigated as drug carriers. nih.govresearchgate.netnih.govmdpi.com These polymers are known for their biocompatibility and non-immunogenicity. nih.govnih.gov By analogy, copolymers of this compound with hydrophilic monomers like HPMA or acrylic acid could offer a versatile platform for creating drug delivery vehicles. The release of the encapsulated drug could potentially be triggered by external stimuli if stimuli-responsive co-monomers are incorporated. For instance, the incorporation of pH-sensitive monomers could lead to the destabilization of the micelles in the acidic environment of tumor tissues or endosomes, leading to targeted drug release. rsc.orgnih.gov

The table below outlines the potential characteristics of a hypothetical drug delivery system based on a copolymer of this compound.

PropertyPotential CharacteristicRationale
Carrier Type Polymeric MicellesSelf-assembly of amphiphilic copolymers in aqueous solution.
Core-forming Block Poly(this compound)The hydrophobic octadecyl chains drive the formation of the micellar core.
Corona-forming Block Hydrophilic Polymer (e.g., Poly(HPMA))Ensures stability and dispersibility of the micelles in aqueous environments.
Drug Encapsulation Hydrophobic DrugsThe hydrophobic core provides a suitable environment for encapsulating poorly water-soluble drugs.
Release Mechanism Diffusion or Stimuli-responsive disassemblyDrug release could be passive through diffusion or triggered by changes in pH or temperature if corresponding monomers are included.

In tissue engineering, the design of scaffolds that mimic the natural extracellular matrix (ECM) is crucial for promoting cell adhesion, proliferation, and differentiation. Hydrogels are particularly attractive for this purpose due to their high water content and tunable mechanical properties. sigmaaldrich.comgoogle.com Poly(this compound) and its copolymers have potential applications in this area, primarily due to the hydrophobicity of the octadecyl group, which can be used to control the mechanical properties and degradation rate of hydrogel scaffolds.

While research specifically on PODMA for tissue engineering scaffolds is not abundant, studies on similar polymers provide valuable insights. For example, hydrogels prepared from copolymers of N,N-dimethylacrylamide and octadecyl acrylate have demonstrated shape memory behavior, a desirable property for smart biomaterials in tissue engineering. nih.govnih.gov The hydrophobic associations of the octadecyl chains act as physical crosslinks, contributing to the mechanical strength of the hydrogel. nih.govnih.gov It is plausible that hydrogels based on this compound could exhibit similar properties.

For bioprinting applications, the rheological properties of the bioink are critical. The bioink must be shear-thinning to be extruded through a nozzle and then quickly form a stable structure. Methacrylated polymers, such as gelatin methacrylamide (GelMA), are widely used in bioprinting due to their photocrosslinkable nature, which allows for rapid stabilization of the printed construct. alfachemic.com Copolymers of this compound could potentially be developed into bioinks with tunable viscosity and mechanical properties. The hydrophobic interactions of the octadecyl side chains could contribute to the desired rheological behavior for 3D printing.

The table below summarizes the potential advantages and challenges of using Poly(this compound)-based materials for tissue engineering scaffolds.

FeaturePotential AdvantagePotential Challenge
Mechanical Properties The hydrophobic octadecyl chains can form physical crosslinks, potentially enhancing the mechanical strength of hydrogels.High hydrophobicity might negatively impact cell attachment and proliferation if not properly balanced with hydrophilic components.
Degradation The degradation rate could be tuned by adjusting the copolymer composition.The degradation products would need to be assessed for biocompatibility.
Bioprintability The hydrophobic interactions could be leveraged to engineer bioinks with suitable rheological properties for extrusion-based bioprinting.Achieving a balance between printability and cell viability within the printed construct would require careful optimization.
Biocompatibility The methacrylamide backbone is generally considered biocompatible.The long octadecyl chain might induce an inflammatory response, which would need to be investigated.

Smart Materials Development and Their Tunable Responses

"Smart materials" are materials that respond to external stimuli, such as temperature, pH, or light. Poly(this compound) and its copolymers are promising candidates for the development of such materials due to the long alkyl side chain, which can undergo conformational changes in response to temperature. This thermoresponsive behavior can be harnessed to create materials with tunable properties.

Significant research has been conducted on the self-assembly of statistical copolymers of N-octadecyl acrylamide (ODA) and hydroxyethyl acrylamide (HEAm). researchgate.netchemrxiv.orgmdpi.comnih.gov These studies have shown that thin films of these copolymers can form self-assembled lamellar structures. The nature of these structures is highly dependent on the comonomer composition and the annealing temperature. researchgate.netchemrxiv.orgmdpi.comnih.gov

Two primary types of lamellar structures have been identified:

Side-chain-mixed lamellar structure: In this arrangement, the octadecyl and hydroxyethyl side chains are intermixed and oriented perpendicular to the polymer main chain. researchgate.netchemrxiv.orgmdpi.comnih.gov

Side-chain-segregated lamellar structure: Here, the octadecyl and hydroxyethyl side chains are separated into distinct domains, while still being oriented perpendicular to the main chain. researchgate.netchemrxiv.orgmdpi.comnih.gov

The transition between these two structures can be triggered by a change in temperature, demonstrating the tunable nature of these materials. For instance, a copolymer with a specific composition might form a side-chain-mixed structure at a lower annealing temperature and then transition to a side-chain-segregated structure at a higher temperature. researchgate.netchemrxiv.orgmdpi.comnih.gov This order-order transition is driven by the interplay between the strain forces generated during self-assembly and the segregation forces between the different comonomer units. researchgate.netchemrxiv.orgmdpi.comnih.gov

The following table summarizes the findings from studies on the self-assembly of poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) thin films, illustrating their tunable responses.

HEAm Content in CopolymerAnnealing TemperatureObserved Lamellar StructureReference
28% - 50%~10 °C above Glass Transition TemperatureSide-chain-mixed researchgate.netchemrxiv.orgmdpi.comnih.gov
36% - 50%Significantly higher temperature (~50 °C above Tg)Side-chain-segregated researchgate.netchemrxiv.orgmdpi.comnih.gov

This tunable self-assembly makes these copolymers attractive for applications in sensors, actuators, and responsive coatings. Furthermore, the incorporation of pH-responsive monomers into the copolymer structure could lead to dual-responsive materials, further expanding their potential applications in smart systems. While research on other stimuli is less developed, the fundamental principles of tuning the polymer architecture to control its response to the environment remain the same.

Computational and Theoretical Investigations of N Octadecyl Methacrylamide Polymer Systems

Molecular Dynamics Simulations of Polymer Chain Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of polymer chain conformations, dynamics, and intermolecular interactions that are often difficult to observe experimentally. rsc.orgmdpi.com

In the context of polymers with long alkyl side chains, such as poly(N-Octadecyl methacrylamide), MD simulations can elucidate several key aspects. For the closely related poly(octadecyl acrylate), MD simulations have been used to model the interaction between the polymer and paraffin (B1166041) crystals. rsc.org These simulations revealed that a dimer unit of the polymer could interact strongly with the crystal surfaces, matching the crystal's lattice and becoming incorporated into it. rsc.org This incorporation introduces localized distortions in the alkane structure. rsc.org Such studies are critical for applications where the polymer acts as a crystal growth inhibitor.

Simulations of various polymer systems demonstrate that factors like chain length, temperature, and solvent environment significantly influence polymer behavior. rsc.orgresearchgate.net For instance, simulations have shown that longer polymer chains are more effective at displacing oil droplets from pores, a key process in enhanced oil recovery. rsc.orgrsc.org The stress relaxation modulus and viscosity of polymer solutions can also be predicted, showing, for example, a decrease in viscosity with increasing temperature due to changes in molecular interactions. rsc.org Although specific, extensive MD studies on poly(this compound) are not widely published, the principles from simulations of analogous systems like polyacrylamides and polyacrylates provide a robust framework for its investigation. mdpi.comrsc.org

A typical MD simulation setup for a polymer system involves defining a simulation box containing the polymer chains and any solvent or other interacting molecules. The interactions are governed by a force field, which is a set of parameters describing the potential energy of the system.

Table 1: Representative Parameters for a Hypothetical MD Simulation of Poly(this compound)

ParameterExample Value/SettingPurpose
Force Field CHARMM, AMBER, GROMOSDescribes the potential energy and forces between atoms.
System Size 100 polymer chains (e.g., 50 monomer units each)Represents a bulk or solution phase of the polymer.
Solvent Explicit (e.g., water, toluene) or ImplicitModels the effect of the surrounding medium on the polymer.
Temperature 300 K - 450 KInvestigates thermal effects on chain conformation and dynamics.
Pressure 1 atm (NPT ensemble)Maintains constant pressure, allowing the system volume to change.
Simulation Time 100 ns - 1 µsAllows for the observation of polymer relaxation and self-assembly processes.
Time Step 1 - 2 fsThe interval for integrating the equations of motion.

These simulations can track properties such as the radius of gyration (a measure of chain size), end-to-end distance, and the formation of intra- and intermolecular hydrogen bonds, providing a comprehensive picture of the polymer's conformational landscape.

Theoretical Modeling of Polymerization Kinetics and Thermodynamics

Theoretical models are essential for understanding the fundamental processes that govern polymerization, including reaction rates, molecular weight distributions, and the thermodynamic feasibility of the reaction.

The polymerization of methacrylamides, like other vinyl monomers, typically proceeds via free-radical polymerization. nih.gov The kinetic model for this process involves initiation, propagation, and termination steps. nih.gov The rate of polymerization (Rp) can be described by the general equation:

Rp = kp[M][P*]

where kp is the propagation rate constant, [M] is the monomer concentration, and [P*] is the concentration of active polymer chains (radicals). nih.gov

Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for greater control over the polymerization of monomers similar to ODMA, such as octadecyl methacrylate (B99206) (OMA). acs.org Kinetic studies of OMA polymerization via RAFT show a linear increase in the number-average molecular weight (Mn) with monomer conversion and produce polymers with narrow molecular weight distributions (Đ = 1.19–1.35). acs.org The polymerization rate is influenced by temperature, monomer concentration, and the ratio of monomer to RAFT agent to initiator. acs.org

Table 2: Kinetic Data for RAFT Polymerization of Octadecyl Methacrylate (OMA) at 80 °C

ParameterCondition 1Condition 2Condition 3
[OMA]/[RAFT]/[AIBN] 100:1:0.2100:1:0.3100:1:0.4
Conversion (%) after 10h ~60%~75%~85%
Mn ( g/mol ) experimental ~18,000~22,000~26,000
Đ (Mw/Mn) 1.251.281.32
Source: Adapted from kinetic studies of OMA polymerization. acs.org

Thermodynamic considerations are also crucial. The feasibility of polymerization is determined by the change in Gibbs Free Energy (ΔGp), given by ΔGp = ΔHp - TΔSp. rug.nl Polymerization is favorable when ΔGp is negative. The enthalpy of polymerization (ΔHp) is typically negative (exothermic), while the entropy of polymerization (ΔSp) is also negative, as free monomers become ordered into a polymer structure. rug.nl This leads to the concept of a ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable (ΔGp = 0). rug.nl Tc is defined as Tc = ΔHp / ΔSp. rug.nl For poly(octadecyl methacrylate), heat capacity measurements, which are fundamental for deriving thermodynamic functions, have been reviewed and compiled, providing the necessary data to calculate enthalpy and entropy. aip.org During rapid polymerization, computational models have shown that the growing polymer chain can exist in a non-equilibrium state, storing several kBT of extra free energy in its conformation and in the surrounding monomer density profile. arxiv.org

Computational Prediction of Self-Assembly Pathways and Final Morphologies

Polymers containing long alkyl side chains, like poly(this compound), are known for their ability to self-assemble into ordered structures, driven by the micro-segregation of the hydrophobic side chains from the more polar polymer backbone. Computational models are instrumental in predicting the pathways of this self-assembly and the resulting morphologies.

Studies on copolymers of N-octadecyl acrylamide (B121943) (ODA) and hydroxyethyl (B10761427) acrylamide (HEAm) have demonstrated complex self-assembly behavior. researchgate.netrsc.org Thin films of these random copolymers were found to form self-assembled lamellar structures upon annealing. researchgate.netrsc.org The morphology of these structures is highly dependent on the copolymer composition and the annealing temperature. rsc.org

Computational predictions can help rationalize these experimental findings. The driving force for self-assembly is the segregation between the hydrophobic octadecyl side chains and the hydrophilic hydroxyethyl side chains and the polymer backbone. At temperatures above the glass transition, the polymer chains have sufficient mobility to rearrange into thermodynamically favorable structures.

Two distinct lamellar morphologies were identified:

Side-chain-mixed lamellae: Formed at lower annealing temperatures, where both ODA and HEAm side chains are oriented perpendicular to the main chain plane but are mixed together. researchgate.net

Side-chain-segregated lamellae: Formed at higher annealing temperatures, where the ODA and HEAm side chains segregate from each other, pointing in opposite directions from the main chain plane. researchgate.net

The transition between these morphologies is governed by a balance between the strain forces generated during assembly and the segregation strength between the comonomers. Theoretical models can quantify these forces to predict which structure will be more stable under given conditions.

Table 3: Predicted Self-Assembled Structures in Poly(ODA-co-HEAm) Films

HEAm ContentAnnealing Temp.Observed MorphologyDriving Force/Constraint
28% - 50%~Tg + 10°CSide-chain-mixed lamellaeSegregation between main chain and side chains
36% - 50%High Temp. (160°C)Side-chain-segregated lamellaeStronger segregation between ODA and HEAm side chains
< 28% or > 50%AnyAmorphousInsufficient segregation strength or steric hindrance
Source: Based on experimental and theoretical analysis of p(ODA/HEAm) copolymers. researchgate.netrsc.org

Computational approaches like Self-Consistent Field Theory (SCFT) and MD simulations can be used to map out the phase diagram of such copolymer systems, predicting the stable morphologies as a function of composition, temperature, and interaction parameters between the different polymer segments.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the chemical structure of molecules with their physical, chemical, or biological properties. nih.govplos.org By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can predict the properties of new, unsynthesized compounds, thereby accelerating materials design. nih.gov

For a polymer like poly(this compound), a QSPR study would involve several steps:

Building a Dataset: A set of polymers with variations in their structure (e.g., copolymer composition, molecular weight) is assembled along with their experimentally measured properties (e.g., glass transition temperature, solubility, mechanical strength).

Calculating Descriptors: For each polymer structure, a large number of numerical molecular descriptors are calculated. plos.org These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Genetic Function Approximation, Artificial Neural Networks), are used to build a model that links a subset of the most relevant descriptors to the property of interest. plos.orgresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. plos.org

Table 4: Potential Molecular Descriptors for a QSPR Study of Poly(this compound) Properties

Descriptor CategoryExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of C atoms, Number of N atomsBasic composition and size of the repeating unit.
Topological Wiener Index, Kappa Shape IndicesConnectivity and branching of the polymer backbone and side chains.
Geometrical Radius of Gyration, Shadow Areas3D size and shape of the polymer chain.
Quantum-Chemical HOMO/LUMO Energies, Dipole MomentElectronic structure and polarity.
Fragment Counts Number of -CH2- groups, Number of amide groupsPresence of specific functional groups influencing properties.
Source: Based on general QSPR methodology for polymers. plos.orgplos.orgnih.gov

By developing robust QSPR models, researchers can screen virtual libraries of polymer structures and identify candidates with desired properties before undertaking expensive and time-consuming laboratory synthesis and testing.

Future Directions and Emerging Research Avenues for N Octadecyl Methacrylamide

Exploration of Novel Polymerization Techniques for Enhanced Architectural Control

The precise control over polymer architecture—including molecular weight, dispersity, topology (e.g., linear, branched, star-shaped), and monomer sequence (e.g., block, gradient)—is critical for tailoring the macroscopic properties of materials. While conventional free-radical polymerization has been used, future research will increasingly focus on controlled/living radical polymerization (CRP) techniques to unlock the full potential of ODMA.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful CRP methods that enable the synthesis of well-defined polymers. The application of these techniques to long-chain alkyl (meth)acrylates and (meth)acrylamides has demonstrated the ability to create polymers with predictable molecular weights and low polydispersity indices (PDI). For instance, ATRP has been successfully employed to synthesize block and gradient copolymers from octadecyl acrylate (B77674) and octadecyl methacrylate (B99206). A significant emerging trend is the development of metal-free ATRP, which utilizes photo-induced catalysts like 10-phenylphenothiazine. This approach eliminates residual metal contamination, which is crucial for biomedical and electronic applications.

RAFT polymerization is particularly versatile for a wide range of monomers, including methacrylamides. A key area of future exploration is the use of "switchable" RAFT agents. These agents can be toggled by a stimulus (e.g., pH) to control the polymerization of different monomer families, such as "more-activated" monomers (MAMs, like methacrylates) and "less-activated" monomers (LAMs, like N-vinylpyrrolidone). This would allow for the creation of novel, well-defined block copolymers incorporating ODMA with a wider variety of comonomers than is currently feasible, leading to materials with precisely engineered nano-domain structures and functionalities.

Table 1: Comparison of Polymerization Techniques for ODMA-based Polymers
TechniqueKey Advantages for ODMA PolymersPotential ArchitecturesResearch Focus
Conventional Free-Radical PolymerizationSimple, cost-effectiveRandom copolymers, high molecular weight polymersOptimization for specific applications
Atom Transfer Radical Polymerization (ATRP)Controlled molecular weight, low PDI, well-defined end groupsBlock, gradient, and star copolymersMetal-free ATRP to avoid catalyst contamination
Reversible Addition-Fragmentation chain-Transfer (RAFT)High tolerance to functional groups, applicable to a wide range of monomersComplex architectures (block, graft, star), telechelic polymersUse of switchable RAFT agents for MAM-LAM block copolymers

Design and Synthesis of Multi-Functional N-Octadecyl Methacrylamide-Based Polymer Systems

The incorporation of the long octadecyl side chain imparts strong hydrophobicity and the potential for self-assembly through van der Waals interactions. Future research will focus on copolymerizing ODMA with other functional monomers to create "smart" or multi-functional materials that respond to external stimuli or possess intrinsic capabilities like self-healing.

Stimuli-Responsive Systems: Copolymers of ODMA with stimuli-responsive monomers could lead to materials that change their properties in response to environmental triggers such as temperature, pH, or light. For example, copolymerization with a temperature-responsive monomer like N-isopropylacrylamide (NIPAAm) could yield amphiphilic block copolymers that self-assemble into micelles or gels above a certain temperature. Similarly, incorporating pH-responsive monomers, such as those containing tertiary amine groups like N-(3-(dimethylamino)propyl)methacrylamide, could create systems that alter their aggregation behavior or surface properties with changes in pH. These materials are promising for applications in controlled drug delivery, where a payload could be released at a specific physiological site.

Self-Healing Materials: The crystalline domains formed by the octadecyl side chains can act as reversible crosslinks, while the amorphous polymer backbone provides flexibility. This combination is ideal for creating self-healing materials. Upon damage, the application of a stimulus like heat can melt the crystalline domains, allowing the polymer chains to flow and repair the damaged area. Upon cooling, the domains recrystallize, restoring the material's integrity. Future work will involve designing ODMA-based copolymers and composites where the self-healing mechanism is optimized for efficiency and repeatability, potentially through the incorporation of dynamic covalent bonds or supramolecular interactions like hydrogen bonding.

Table 2: Examples of Multi-Functional ODMA-Based Polymer Concepts
FunctionalityComonomer ExampleMechanismPotential Application
Thermo-responsiveN-isopropylacrylamide (NIPAAm)Hydrophobic collapse of PNIPAAm blocks above LCSTInjectable hydrogels, controlled release
pH-responsiveN-(3-(dimethylamino)propyl)methacrylamideProtonation/deprotonation of amine groups alters solubilityTargeted drug delivery to acidic tumor environments
Self-healing(Intrinsic property)Reversible melting/crystallization of octadecyl side chainsDurable coatings, reusable materials

Integration into Hybrid Organic-Inorganic Materials for Synergistic Properties

Combining ODMA-based polymers with inorganic materials at the nanoscale can create hybrid or composite materials with synergistic properties that surpass those of the individual components. The polymer can provide flexibility, processability, and functionality, while the inorganic component can offer rigidity, thermal stability, and unique electronic or optical properties.

A promising avenue is the creation of polymer-silica hybrid materials. Mesoporous silica (B1680970) nanoparticles (MSNs), with their high surface area and tunable pore structure, are excellent candidates. ODMA-based polymers could be grafted onto the surface of MSNs or synthesized within their pores. The hydrophobic octadecyl chains could serve as "gatekeepers," controlling the release of molecules stored within the pores in response to external stimuli. A parallel approach involves the sol-gel synthesis of hybrid materials using ODMA-polymer precursors and silica precursors like tetraethylorthosilicate (TEOS), similar to methods used for n-octadecyltriethoxysilane. This could lead to the formation of hierarchically structured materials with both macroporosity from the polymer network and mesoporosity from the silica.

These hybrid materials could find applications in various fields. In environmental remediation, they could act as selective adsorbents for removing organic pollutants from water, where the octadecyl chains provide hydrophobic binding sites. In catalysis, enzymes or nanoparticles could be immobilized within the hybrid structure, with the polymer component controlling substrate access and improving catalyst stability.

Sustainability and Green Chemistry Principles in the Synthesis and Application of N-Octadecyl Methacrylamide (B166291) Polymers

As with all chemical manufacturing, the future of ODMA and its polymers will be heavily influenced by the principles of green chemistry and sustainability. This encompasses the entire lifecycle of the material, from monomer synthesis to end-of-life considerations.

Green Synthesis: Traditional methods for synthesizing N-alkyl methacrylamides often involve toxic and corrosive reagents like methacryloyl chloride. Recent research has demonstrated a greener, one-pot synthesis of N-alkyl methacrylamides using methacrylic anhydride (B1165640) and an environmentally friendly, recyclable solid acid catalyst called "Maghnite H+," a proton-exchanged montmorillonite (B579905) clay. This reaction can be performed in bulk (without solvent) at low temperatures, offering high yield and selectivity while avoiding hazardous chemicals. Future research will focus on optimizing and scaling up such green synthetic routes.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-Octadecyl methacrylamide, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves amidation reactions between methacryloyl chloride and octadecylamine under inert conditions. Purification via column chromatography or recrystallization is essential to remove unreacted precursors. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of methacryloyl groups (e.g., vinyl protons at δ 5.3–6.3 ppm) and the octadecyl chain (δ 0.8–1.6 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1550 cm⁻¹ (N-H bending) confirm amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₂H₄₃NO₂: ~354.3).
  • Elemental Analysis : Ensures stoichiometric accuracy .

Q. How does the incorporation of this compound into polymeric matrices influence material properties such as hydrophobicity or thermal stability?

  • Methodological Answer : The long alkyl chain enhances hydrophobicity, measured via water contact angle (e.g., increases from 70° to >110° in poly(this compound) copolymers). Thermal stability is assessed using thermogravimetric analysis (TGA), showing decomposition onset temperatures >250°C. Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg) influenced by chain mobility; longer alkyl groups reduce Tg due to plasticization .

Advanced Research Questions

Q. What experimental challenges arise when conducting free-radical polymerization with this compound, and how can reaction conditions be optimized to achieve desired molecular weights?

  • Methodological Answer : Challenges include steric hindrance from the octadecyl chain, leading to slow propagation rates and low conversion. Optimization strategies:

  • Initiator Selection : Use azo-initiators (e.g., AIBN) at 60–70°C for controlled decomposition.
  • Solvent Choice : Employ toluene or dioxane to improve monomer solubility.
  • Chain Transfer Agents (CTAs) : Add dodecanethiol to regulate molecular weight (Mn = 10–50 kDa).
  • Post-Polymerization Analysis : Size-exclusion chromatography (SEC) with refractive index detectors to confirm dispersity (Đ < 1.5) .

Q. How do structural variations in methacrylamide derivatives, such as alkyl chain length (e.g., octadecyl vs. shorter chains), affect self-assembly behavior in aqueous solutions?

  • Methodological Answer : Longer alkyl chains (e.g., C18) lower critical micelle concentrations (CMCs), measured via fluorescence spectroscopy with pyrene probes. Dynamic light scattering (DLS) shows larger micelle diameters (~50–100 nm for C18 vs. ~20–40 nm for C12). Transmission electron microscopy (TEM) reveals spherical morphologies, while small-angle X-ray scattering (SAXS) quantifies core-shell structure parameters. Computational modeling (e.g., molecular dynamics) predicts packing density and interfacial energy .

Q. What spectroscopic methods are most effective for analyzing the conformational dynamics of this compound in solution?

  • Methodological Answer : Rotational spectroscopy (59–104 GHz range) identifies stable conformers (e.g., s-trans vs. s-cis) via hyperfine splitting patterns. Nuclear quadrupole coupling constants (NQCC) from microwave spectroscopy align with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)). Variable-temperature NMR (VT-NMR) monitors conformational exchange rates, with activation energies calculated using Eyring plots .

Q. How can contradictions in reported data on protein-fouling resistance of this compound-modified surfaces be resolved?

  • Methodological Answer : Discrepancies often arise from differences in grafting density or substrate preparation. Standardize protocols:

  • Surface Grafting : Use atmospheric pressure plasma (APP) for consistent polymerization.
  • Fouling Assays : Compare static (BSA adsorption) vs. dynamic (cross-flow filtration) conditions.
  • Hansen Solubility Parameters (HSPs) : Correlate surface hydrophilicity (δp, δh) with fouling resistance. Replicate studies using quartz crystal microbalance (QCM-D) for real-time adsorption kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.